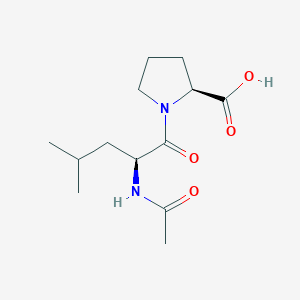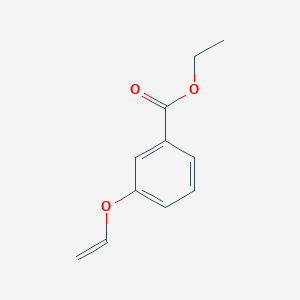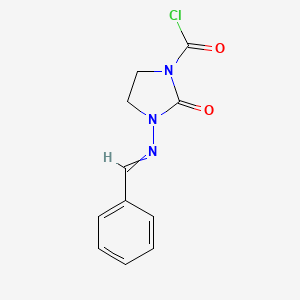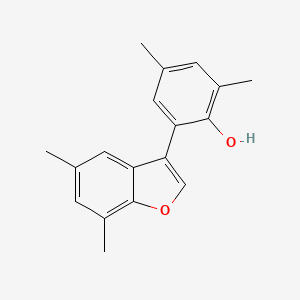
N-Acetyl-L-leucyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-leucyl-L-proline is a dipeptide compound formed from the amino acids L-leucine and L-proline.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucyl-L-proline can be synthesized through the acetylation of L-leucine and L-proline. One common method involves the use of acetic anhydride in an aqueous medium . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins by specific hydrolases . These methods are optimized for large-scale production to meet the demands of various applications.
化学反応の分析
Types of Reactions
N-Acetyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
科学的研究の応用
N-Acetyl-L-leucyl-L-proline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-acetyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it is known to interact with angiotensin-converting enzyme (ACE), where it acts as an analog of the COOH-terminal dipeptide portion of preferred substrates . This interaction helps to probe the active site of ACE and differentiate the specificities of various aminoacylases. Additionally, this compound is transported into cells via specific transporters, where it may compete with naturally occurring amino acids for incorporation into nascent proteins, affecting protein folding and function .
類似化合物との比較
N-Acetyl-L-leucyl-L-proline can be compared with other similar compounds, such as:
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid with similar properties and applications.
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
This compound is unique due to its specific structure and interactions with ACE, making it a valuable compound for studying enzyme-substrate interactions and potential therapeutic applications.
特性
CAS番号 |
61434-53-5 |
|---|---|
分子式 |
C13H22N2O4 |
分子量 |
270.32 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-8(2)7-10(14-9(3)16)12(17)15-6-4-5-11(15)13(18)19/h8,10-11H,4-7H2,1-3H3,(H,14,16)(H,18,19)/t10-,11-/m0/s1 |
InChIキー |
ZXQDYBJTDFUFSJ-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)



![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
